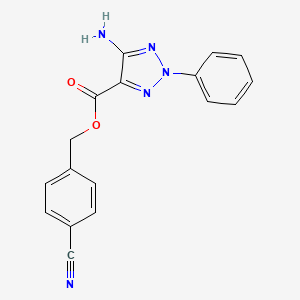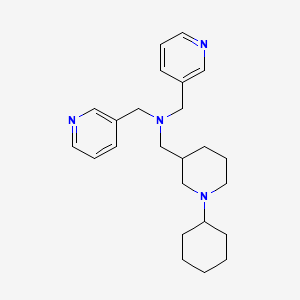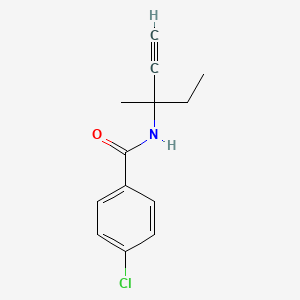
4-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. Additionally, it has been shown to exhibit good stability and solubility in water, which is important for its potential use in pharmaceutical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is its ease of synthesis using simple and readily available starting materials. Additionally, it exhibits good stability and solubility in water, making it easy to handle in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for research on 4-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate. One direction is to further study its mechanism of action in order to understand its potential applications as an anticancer, antifungal, and antibacterial agent. Another direction is to study its potential use in combination with other drugs to enhance its efficacy. Additionally, further studies are needed to evaluate its potential toxicity and pharmacokinetics in vivo.
Méthodes De Synthèse
The synthesis of 4-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-cyanobenzyl bromide with 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a base such as potassium carbonate. This method has been reported to yield high purity and good yields of the compound. Other methods include the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
4-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been studied for its potential as an antifungal and antibacterial agent.
Propriétés
IUPAC Name |
(4-cyanophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c18-10-12-6-8-13(9-7-12)11-24-17(23)15-16(19)21-22(20-15)14-4-2-1-3-5-14/h1-9H,11H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAYTFSCIPJAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6079898.png)



![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6079924.png)

![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-chlorophenyl)urea](/img/structure/B6079937.png)
![ethyl 4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6079939.png)
![methyl 1-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6079948.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide](/img/structure/B6079952.png)
![2-ethoxy-6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6079957.png)

![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6079972.png)
